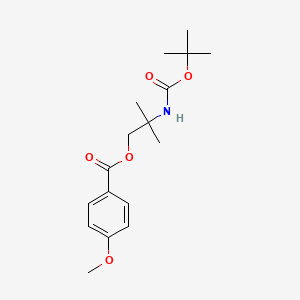
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a pyran ring and an amino acid ester moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride typically involves the esterification of the corresponding amino acid with ethanol in the presence of a suitable catalyst. One common method involves the use of trimethylchlorosilane as a catalyst, which facilitates the esterification under mild conditions and yields good to excellent results .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 2-amino-2-((2S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride: The enantiomer of the compound with similar structural features but different stereochemistry.
Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-YL)acetate hydrochloride: A structurally similar compound lacking the dimethyl substitution on the pyran ring.
Uniqueness
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino acid ester and a substituted pyran ring.
Properties
Molecular Formula |
C11H22ClNO3 |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-[(2R,6R)-2,6-dimethyloxan-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C11H21NO3.ClH/c1-4-14-11(13)10(12)9-5-7(2)15-8(3)6-9;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,10+;/m1./s1 |
InChI Key |
CRDLFSBYBYQXBG-NDYRHZEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1C[C@H](O[C@@H](C1)C)C)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1CC(OC(C1)C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
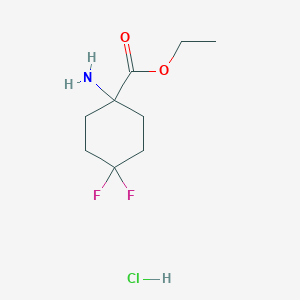
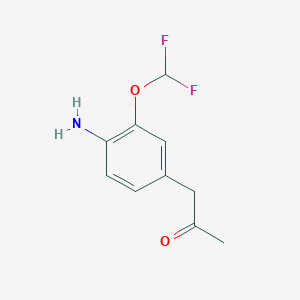
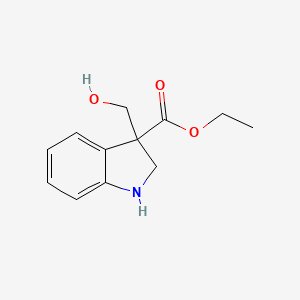

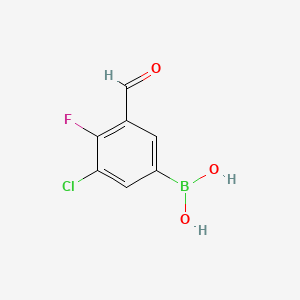

![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)
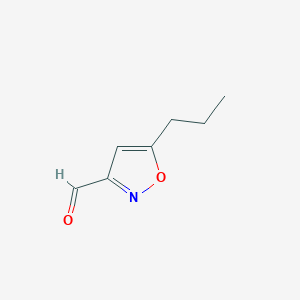

![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
